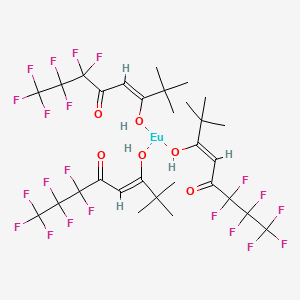
Eu(fod)3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Eu(fod)3 is synthesized through the reaction of europium(III) chloride with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione in the presence of a base . The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization.
Industrial production methods involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Eu(fod)3 undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions due to the europium(III) center.
Substitution: The compound can undergo ligand exchange reactions where the heptafluoro-octanedionato ligands are replaced by other ligands.
Coordination: It acts as a Lewis acid, forming complexes with Lewis bases such as ethers and amines.
Common reagents used in these reactions include bases like sodium hydroxide for deprotonation and organic solvents like THF for dissolution . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Eu(fod)3 has a wide range of applications in scientific research:
Mechanism of Action
Eu(fod)3 exerts its effects through its europium(III) center, which has an electron configuration of f6. The six unpaired electrons in different singly-occupied f-orbitals make the molecule highly paramagnetic . This paramagnetism induces additional chemical shifts in NMR spectroscopy, allowing for better resolution of complex spectra . The compound also acts as a Lewis acid, expanding its coordination number to form complexes with Lewis bases .
Comparison with Similar Compounds
Eu(fod)3 is unique due to its high paramagnetism and ability to enhance stereoselectivity in radical-mediated reactions . Similar compounds include:
- Europium tris(3-trifluoromethylhydroxymethylene-camphorate)
- Europium tris(3-heptafluoropropylhydroxymethylene-camphorate)
- Europium(III) tris(3-heptafluoropropylhydroxymethylene-d-camphorate)
These compounds share similar coordination chemistry but differ in their specific ligands and applications.
Properties
Molecular Formula |
C30H33EuF21O6 |
|---|---|
Molecular Weight |
1040.5 g/mol |
IUPAC Name |
europium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one |
InChI |
InChI=1S/3C10H11F7O2.Eu/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b3*5-4-; |
InChI Key |
UDXLMYFGTHAWDC-VNGPFPIXSA-N |
Isomeric SMILES |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Eu] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Eu] |
Synonyms |
Eu(fod)3 tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6- octanedionato)europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methyl-N'-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]benzohydrazide](/img/structure/B1236449.png)
![4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B1236451.png)
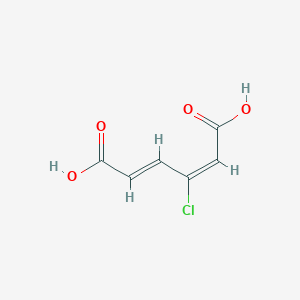

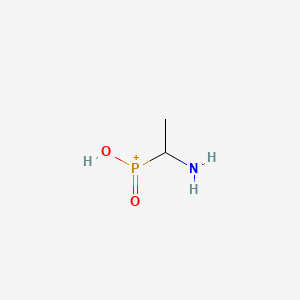
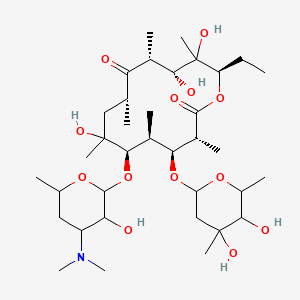
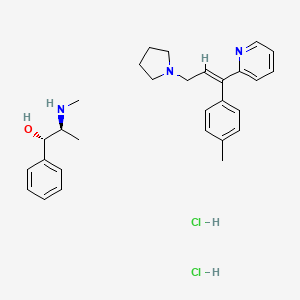

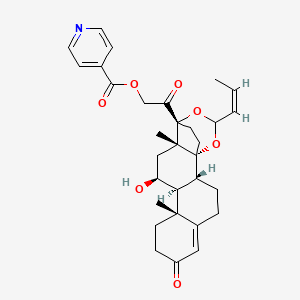
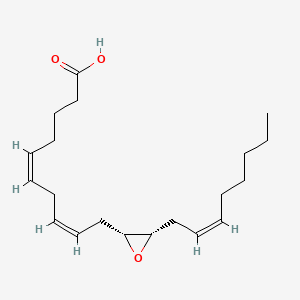
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,10R,12S,14R)-3,12-dihydroxy-17-[(E,2S)-2-hydroxy-6-methyloct-5-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1236468.png)
![(1R,2R,4R)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane](/img/structure/B1236469.png)
